molecular formula C23H16FN3 B2490203 5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-39-9

5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2490203
CAS No.: 866347-39-9
M. Wt: 353.4
InChI Key: HDSVUNWDJHLFAF-UHFFFAOYSA-N
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Description

5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a fluorophenyl group and a pyrazoloquinoline core, makes it an interesting subject for research in medicinal chemistry.

Future Directions

The future directions for research on “5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. For instance, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . Furthermore, the unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .

Mechanism of Action

    Target of Action

    Compounds similar to “5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” often target proteins like Tropomyosin receptor kinases (TRKs) which are associated with the proliferation and differentiation of cells .

    Mode of Action

    These compounds typically interact with their targets by binding to the active site, inhibiting the function of the protein, and thus preventing the proliferation and differentiation of cells .

    Biochemical Pathways

    The affected pathways often include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways, which are associated with cell proliferation, differentiation, and survival .

    Result of Action

    The molecular and cellular effects of such compounds often result in the inhibition of cell proliferation and differentiation, potentially leading to the prevention or treatment of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzylamine with 3-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrazoloquinoline compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate the cyclization step, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced pyrazoloquinoline derivatives

    Substitution: Substituted pyrazoloquinoline derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

    Pyrazole: A five-membered ring containing two nitrogen atoms.

    Fluorophenyl derivatives: Compounds containing a phenyl ring substituted with a fluorine atom.

Uniqueness

5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its combination of a fluorophenyl group and a pyrazoloquinoline core. This structure imparts specific electronic and steric properties that can enhance its biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c24-18-10-6-7-16(13-18)14-27-15-20-22(17-8-2-1-3-9-17)25-26-23(20)19-11-4-5-12-21(19)27/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSVUNWDJHLFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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